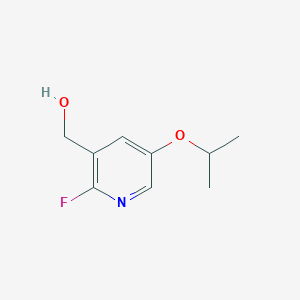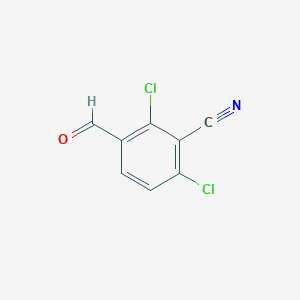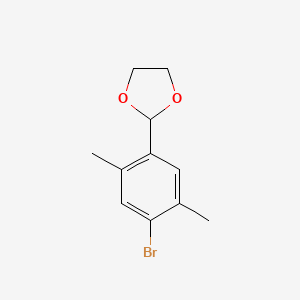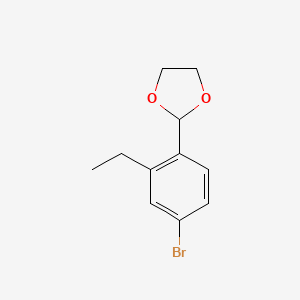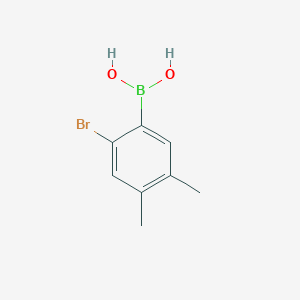
2-Bromo-4,5-dimethylphenylboronic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5-dimethylphenylboronic acid is a chemical compound with the CAS Number: 2138894-45-6 . It has a molecular weight of 228.88 . The IUPAC name for this compound is (2-bromo-4,5-dimethylphenyl)boronic acid . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-4,5-dimethylphenylboronic acid is 1S/C8H10BBrO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including 2-Bromo-4,5-dimethylphenylboronic acid, are known to be involved in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction . Additionally, a study has reported the catalytic protodeboronation of pinacol boronic esters, which could be relevant to this compound .Physical And Chemical Properties Analysis
2-Bromo-4,5-dimethylphenylboronic acid has a molecular weight of 228.88 . It is typically stored at temperatures between 2-8°C .Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-4,5-dimethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s worth noting that the compound is generally stable , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Action Environment
The action of 2-Bromo-4,5-dimethylphenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability. Additionally, the presence of a palladium catalyst is necessary for the compound to participate in the Suzuki–Miyaura coupling reaction .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-4,5-DMPBA has several advantages in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, including Suzuki-Miyaura coupling reactions, heterocycle synthesis, and transition metal-catalyzed reactions. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of 2-Bromo-4,5-DMPBA is that it is a boronic acid, which means that it is sensitive to moisture and must be stored in a dry environment.
Direcciones Futuras
1. The use of 2-Bromo-4,5-DMPBA in the synthesis of polymeric materials.
2. The use of 2-Bromo-4,5-DMPBA in the synthesis of pharmaceuticals.
3. The use of 2-Bromo-4,5-DMPBA in the synthesis of polysaccharides.
4. The use of 2-Bromo-4,5-DMPBA in the synthesis of heterocycles.
5. The use of 2-Bromo-4,5-DMPBA as a catalyst in transition metal-catalyzed reactions.
6. The use of 2-Bromo-4,5-DMPBA in the synthesis of organic compounds.
7. The use of 2-Bromo-4,5-DMPBA in the synthesis of fluorescent probes.
8. The use of 2-Bromo-4,5-DMPBA in the synthesis of fluorescent dyes.
9. The use of 2-Bromo-4,5-DMPBA in the synthesis of photoluminescent materials.
10. The use of 2-Bromo-4,5-DMPBA in the synthesis of nanomaterials.
Métodos De Síntesis
2-Bromo-4,5-DMPBA can be synthesized by a two-step process. The first step involves the reaction of phenylboronic acid with bromine in a polar solvent such as acetonitrile or dimethylformamide. The resulting product is 2-bromophenylboronic acid, which can then be reacted with dimethylformamide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction produces 2-Bromo-4,5-DMPBA as the final product.
Aplicaciones Científicas De Investigación
2-Bromo-4,5-DMPBA has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocycles and as a ligand in transition metal-catalyzed reactions. Additionally, 2-Bromo-4,5-DMPBA has been used as a functional group in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of polymers, in the synthesis of polysaccharides, and as a reagent in the synthesis of polymers.
Safety and Hazards
Propiedades
IUPAC Name |
(2-bromo-4,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIKWHOKUNTVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

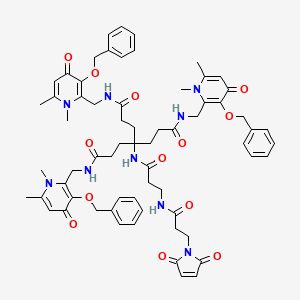
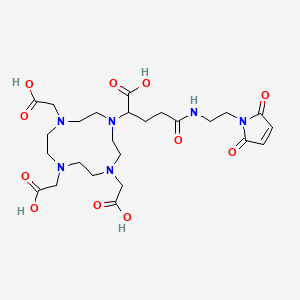
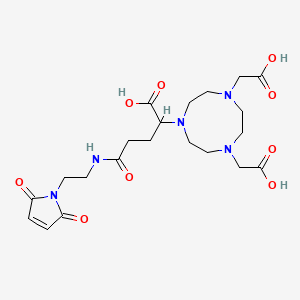
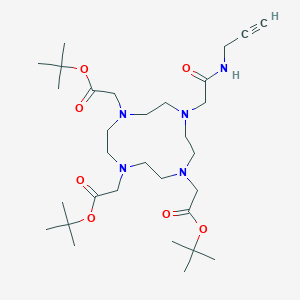
![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)
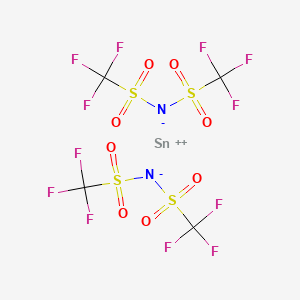
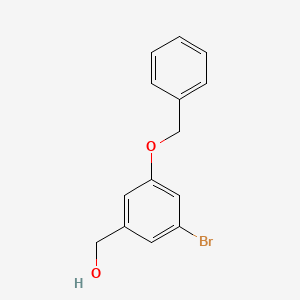
![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)
